Pyritinol is a semi-synthetic, disulfide-bridged dimer of pyridoxine (Vitamin B6) primarily utilized as a neurotropic agent, a disease-modifying antirheumatic drug (DMARD) reference, and an electroactive analytical standard [1]. Unlike its monomeric precursor, pyritinol features a central disulfide bond that significantly alters its partition coefficient, enabling enhanced lipid solubility and passive blood-brain barrier (BBB) penetration[2]. Commercially available as a free base or dihydrochloride salt, it is procured by pharmaceutical formulators and analytical laboratories requiring a stable, redox-active compound with established antioxidant properties and specific cholinergic modulation capabilities without confounding vitamin coenzyme activity[1].
Procuring pyridoxine as a cost-effective substitute for pyritinol fundamentally fails in neuropharmacological and advanced analytical applications . The absence of the disulfide bridge in pyridoxine renders it highly water-soluble (LogP ~ -0.77), preventing the passive BBB permeability required for central nervous system assays. Furthermore, while pyritinol shares the pyridoxine backbone, it possesses zero Vitamin B6 coenzyme activity, meaning substitution with B6 will trigger unwanted enzymatic interference and potential hypervitaminosis in vivo [1]. In rheumatological models, substituting pyritinol with D-penicillamine alters the toxicity and tolerability profile, as pyritinol's unique 5-mercaptopyridoxine metabolism offers a distinct pathway for thiol/disulfide exchange not replicated by simpler aliphatic thiols [2].
Pyritinol's dimerization via a disulfide bridge fundamentally shifts its physicochemical profile compared to its monomeric precursor, pyridoxine. Quantitative partition coefficient data shows pyritinol possesses a LogP of approximately 1.62, whereas pyridoxine is highly hydrophilic with a LogP of -0.77 . This >2.3-log unit increase in lipophilicity is the primary driver for pyritinol's ability to passively cross the blood-brain barrier and accumulate in cerebral tissue, a property entirely absent in standard Vitamin B6 [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 1.62 |
| Comparator Or Baseline | Pyridoxine (LogP ~ -0.77) |
| Quantified Difference | >2.3 log unit increase in lipophilicity |
| Conditions | Standard n-octanol/water partitioning |
Essential for researchers and formulators requiring a pyridoxine derivative that can successfully penetrate the CNS for neuropharmacological assays.
Despite being a structural dimer of Vitamin B6, pyritinol exhibits no functional Vitamin B6 activity in vivo or in vitro [1]. Assays measuring pyridoxal phosphate-dependent enzymatic reactions confirm that pyritinol does not act as a coenzyme. This stark contrast to pyridoxine allows pyritinol to be administered or applied in high concentrations to leverage its cholinergic and antioxidant effects without causing B6-induced peripheral neuropathy or confounding B6-dependent metabolic pathways [1].
| Evidence Dimension | Vitamin B6 Coenzyme Activity |
| Target Compound Data | 0% activity |
| Comparator Or Baseline | Pyridoxine (100% active precursor) |
| Quantified Difference | Complete ablation of coenzyme function |
| Conditions | In vivo and in vitro enzymatic assays |
Crucial for procurement in metabolic studies where researchers need neurotropic or antioxidant effects without confounding baseline Vitamin B6 dependent pathways.
Pyritinol serves as an excellent electroactive reference standard for validating advanced carbon-based sensors. In square-wave voltammetry (SWV) studies using carbon nanofiber/gold nanoparticle screen-printed carbon electrodes (CNF-GNP/SPCE), pyritinol demonstrated a highly linear anodic peak current response[1]. The optimized detection limit for pyritinol was quantified at 6.23 nM (6.23 × 10^-9 M) within a working range of 10 nM to 50 µM. This represents a massive sensitivity increase compared to the baseline response on unmodified bare screen-printed carbon electrodes[1].
| Evidence Dimension | Limit of Detection (LOD) via Square-Wave Voltammetry |
| Target Compound Data | 6.23 nM LOD |
| Comparator Or Baseline | Bare Screen-Printed Carbon Electrode (SPCE) baseline |
| Quantified Difference | Highly linear response (10 nM - 50 µM) with nanomolar sensitivity |
| Conditions | SWV with pulse height 90 mV, frequency 15 Hz on CNF-GNP/SPCE |
Makes pyritinol an ideal, highly sensitive redox target for laboratories procuring standards to calibrate and validate novel nanocarbon electrochemical sensors.
Pyritinol exhibits potent antioxidant properties, frequently benchmarked against standard lipid-soluble antioxidants like alpha-tocopherol. In comparative in vitro assays measuring oxidative DNA damage and lipid peroxidation in human lymphocytes, pyritinol demonstrated significant scavenging of oxygen free radicals and reduction of lipid peroxidation[1]. Unlike alpha-tocopherol, which is purely lipophilic, pyritinol's structure allows it to function effectively in mixed aqueous/lipid environments, providing a versatile thiol/disulfide exchange mechanism for cellular protection[1].
| Evidence Dimension | Inhibition of Lipid Peroxidation |
| Target Compound Data | Significant reduction in oxidative damage |
| Comparator Or Baseline | Alpha-tocopherol (Standard antioxidant) |
| Quantified Difference | Comparable protective efficacy with broader aqueous/lipid compatibility |
| Conditions | Human lymphocyte oxidative stress assays |
Provides formulators with a structurally unique, BBB-permeable antioxidant alternative to tocopherols for complex in vitro cellular assays.
Due to its LogP of 1.62 and proven ability to cross the blood-brain barrier without exhibiting Vitamin B6 activity, pyritinol is the preferred compound for in vivo models studying cholinergic transmission, acetylcholine release, and cerebral glucose metabolism [1]. It is strictly superior to pyridoxine in these contexts, as the monomer cannot passively enter the CNS in sufficient quantities to act as a neurotropic baseline.
Pyritinol's distinct electrochemical profile and nanomolar limit of detection (6.23 nM) on carbon nanofiber/gold nanoparticle electrodes make it an ideal high-sensitivity redox standard [2]. Analytical labs procure pyritinol to validate the performance, linearity, and signal-to-noise ratio of newly developed screen-printed biosensors.
In rheumatological and immunological research, pyritinol is utilized as a reference disease-modifying antirheumatic drug (DMARD) [3]. Its unique 5-mercaptopyridoxine metabolism provides a critical comparator against D-penicillamine, allowing researchers to study alternative pathways of rheumatoid factor reduction and varying toxicity profiles in cellular models.
For in vitro assays requiring protection against oxidative DNA damage and lipid peroxidation, pyritinol serves as a highly effective antioxidant [4]. Its dual compatibility in mixed environments makes it a valuable alternative to purely lipophilic standards like alpha-tocopherol, particularly in assays involving human lymphocytes or neuronal cell lines.
Corrosive;Irritant